molecular formula C9H11Cl2OTl B14576568 Dichloro(2-methoxy-2-phenylethyl)thallane CAS No. 61368-71-6

Dichloro(2-methoxy-2-phenylethyl)thallane

Cat. No.: B14576568
CAS No.: 61368-71-6
M. Wt: 410.47 g/mol
InChI Key: XQNRGCOBXONOBG-UHFFFAOYSA-L
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Description

Dichloro(2-methoxy-2-phenylethyl)thallane is a chemical compound that contains thallium, a heavy metal. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a phenylethyl group attached to the thallium atom. Thallium compounds are known for their toxicity and have been used in various applications, including electronics and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(2-methoxy-2-phenylethyl)thallane typically involves the reaction of thallium(III) chloride with 2-methoxy-2-phenylethyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Dichloro(2-methoxy-2-phenylethyl)thallane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form thallium(III) derivatives.

    Reduction: Reduction reactions can convert the thallium(III) center to thallium(I).

    Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of organometallic reagents like Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Thallium(III) oxides or hydroxides.

    Reduction: Thallium(I) complexes.

    Substitution: Various thallium(III) organometallic compounds.

Scientific Research Applications

Dichloro(2-methoxy-2-phenylethyl)thallane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems, particularly its toxicity and interactions with biomolecules.

    Medicine: Studied for its potential use in radiopharmaceuticals and cancer treatment due to its radioactive properties.

    Industry: Utilized in the production of electronic components and materials.

Mechanism of Action

The mechanism of action of Dichloro(2-methoxy-2-phenylethyl)thallane involves its interaction with cellular components, leading to disruption of cellular processes. Thallium ions can interfere with potassium channels, leading to cellular toxicity. The compound’s molecular targets include enzymes and proteins that are essential for cellular function. The pathways involved in its action are primarily related to oxidative stress and disruption of ion homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • Dichloro(2-methoxy-2-phenylethyl)lead
  • Dichloro(2-methoxy-2-phenylethyl)mercury
  • Dichloro(2-methoxy-2-phenylethyl)bismuth

Uniqueness

Dichloro(2-methoxy-2-phenylethyl)thallane is unique due to its specific combination of thallium with the 2-methoxy-2-phenylethyl group. This combination imparts distinct chemical and physical properties, such as its reactivity and toxicity profile, which differ from those of similar compounds containing lead, mercury, or bismuth.

Properties

CAS No.

61368-71-6

Molecular Formula

C9H11Cl2OTl

Molecular Weight

410.47 g/mol

IUPAC Name

dichloro-(2-methoxy-2-phenylethyl)thallane

InChI

InChI=1S/C9H11O.2ClH.Tl/c1-8(10-2)9-6-4-3-5-7-9;;;/h3-8H,1H2,2H3;2*1H;/q;;;+2/p-2

InChI Key

XQNRGCOBXONOBG-UHFFFAOYSA-L

Canonical SMILES

COC(C[Tl](Cl)Cl)C1=CC=CC=C1

Origin of Product

United States

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